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3-Quinuclidinone ethyleneketal
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Overview
Description
3-Quinuclidinone ethyleneketal is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Drug Synthesis Intermediates
3-Quinuclidinone ethyleneketal serves as an intermediate in the synthesis of several pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, it has been utilized in the development of drugs targeting neurological disorders and other therapeutic areas due to its ability to modulate neurotransmitter activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For example, compounds derived from this ketal have shown significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antibiotics . The incorporation of this compound into drug formulations could enhance their efficacy against resistant strains.
Chemical Synthesis
Synthetic Methodologies
The compound is frequently employed in synthetic methodologies, particularly in radical-mediated transformations. Research has demonstrated its utility in facilitating reactions that yield complex organic structures, which are crucial in the development of novel materials and pharmaceuticals .
Functionalization Reactions
this compound can undergo various functionalization reactions, allowing for the introduction of diverse functional groups. This versatility makes it a valuable building block in organic synthesis, enabling chemists to create a wide range of derivatives with tailored properties for specific applications .
Biological Studies
Anticancer Research
In anticancer studies, derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation. Certain synthesized compounds have demonstrated selective cytotoxicity against cancer cell lines, suggesting that modifications to the quinuclidinone structure can enhance anticancer activity .
Mechanism of Action Investigations
Research into the mechanisms by which these derivatives exert their effects has revealed insights into their interactions at the molecular level. For example, some compounds may act by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis in malignant cells .
Data Table: Summary of Applications
Application Area | Details |
---|---|
Pharmaceutical Intermediates | Used in synthesizing drugs for neurological disorders and antimicrobial agents |
Antimicrobial Activity | Effective against Mycobacterium smegmatis and Pseudomonas aeruginosa |
Synthetic Methodologies | Facilitates radical-mediated transformations and functionalization reactions |
Anticancer Research | Demonstrates selective cytotoxicity against various cancer cell lines |
Mechanism Studies | Investigates interactions with metabolic enzymes and apoptosis pathways |
Case Studies
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Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of various derivatives based on this compound, revealing significant inhibition against multiple bacterial strains. The results suggested that structural modifications could enhance potency against resistant pathogens . -
Anticancer Activity Assessment
In another research project, synthesized compounds were tested for their effects on human cancer cell lines (HCT-116 and MCF-7). The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Properties
CAS No. |
26814-49-3 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C9H15NO2/c1-3-10-4-2-8(1)9(7-10)11-5-6-12-9/h8H,1-7H2 |
InChI Key |
VHDXCNZKEDRQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3(C2)OCCO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.